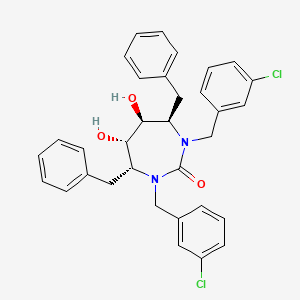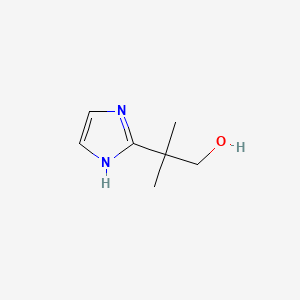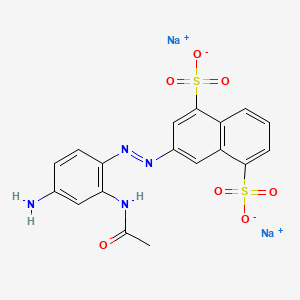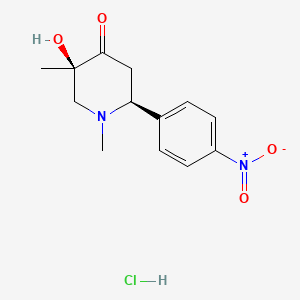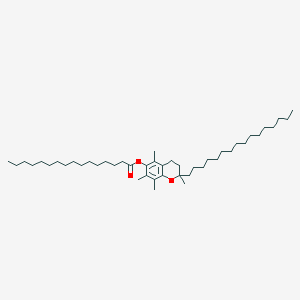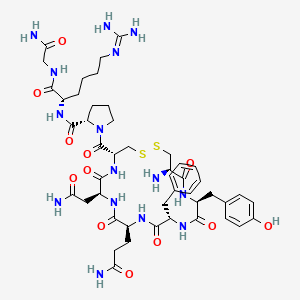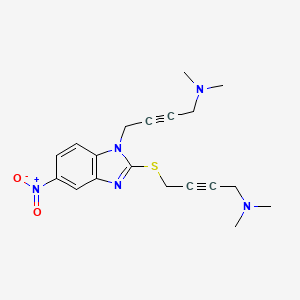
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole core: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the nitro group: Nitration of the benzimidazole core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.
Addition of the dimethylamino group: This step is typically performed using a nucleophilic substitution reaction with dimethylamine.
Final coupling with 2-Butyn-1-amine: The final product is obtained by coupling the intermediate with 2-Butyn-1-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and thioether sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-naphthyloxy)-2-butyn-1-amine
- 4-(2-methylphenoxy)-2-butyn-1-amine
- 4-(3-methylphenoxy)-2-butyn-1-amine
- 4-(4-methylphenoxy)-2-butyn-1-amine
- 4-phenoxy-2-butyn-1-amine
Uniqueness
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112094-01-6 |
|---|---|
Molekularformel |
C19H23N5O2S |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C19H23N5O2S/c1-21(2)11-5-6-13-23-18-10-9-16(24(25)26)15-17(18)20-19(23)27-14-8-7-12-22(3)4/h9-10,15H,11-14H2,1-4H3 |
InChI-Schlüssel |
QYPYHJCVFOZBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


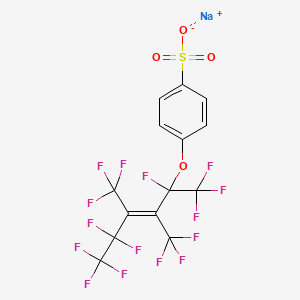

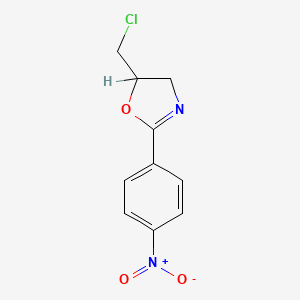
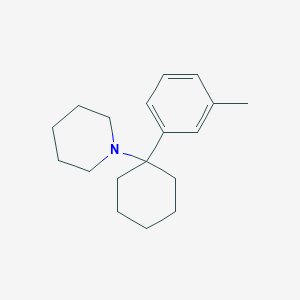
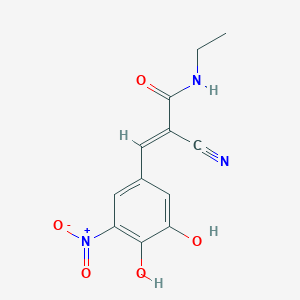
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
